2-(4-Benzylpiperazin-1-yl)acetohydrazide
Overview
Description
2-(4-Benzylpiperazin-1-yl)acetohydrazide is a chemical compound with the molecular formula C₁₃H₂₀N₄O and a molecular weight of 248.32 g/mol . This compound is a hydrazide derivative of 4-benzylpiperazine, which is known for its psychoactive properties. The structure of this compound includes a piperazine ring substituted with a benzyl group and an acetohydrazide moiety, making it a versatile intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-yl)acetohydrazide typically involves the reaction of 4-benzylpiperazine with ethyl 2-bromoacetate to form ethyl 2-(4-benzylpiperazin-1-yl)acetate. This intermediate is then treated with hydrazine hydrate to yield this compound . The reaction conditions generally include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 70-80°C)
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and heat transfer
Purification: Typically involves recrystallization or chromatographic techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: Such as caspases, which play a role in apoptosis.
Modulate Receptors: Interacts with neurotransmitter receptors, influencing neurological functions.
Pathways: Involves pathways related to cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: A psychoactive compound with stimulant properties.
N-Benzylpiperazine: Known for its psychoactive effects and used in research.
1-Benzylpiperazine: Another psychoactive compound with similar properties.
Uniqueness
2-(4-Benzylpiperazin-1-yl)acetohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-15-13(18)11-17-8-6-16(7-9-17)10-12-4-2-1-3-5-12/h1-5H,6-11,14H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPORNZWVEBQIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429500 | |
Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24632-70-0 | |
Record name | 2-(4-Benzylpiperazin-1-yl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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